molecular formula C14H17N3OS B2630130 4-Cyclopropanecarbonyl-5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione CAS No. 1803592-81-5

4-Cyclopropanecarbonyl-5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione

Cat. No.: B2630130
CAS No.: 1803592-81-5
M. Wt: 275.37
InChI Key: FZSAPQRHHHMUIW-UHFFFAOYSA-N
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Description

4-Cyclopropanecarbonyl-5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione is a heterocyclic compound featuring a 1,2,4-triazolidine-3-thione core substituted with a cyclopropanecarbonyl group at position 4, dimethyl groups at position 5, and a phenyl group at position 2. This structure combines steric bulk (cyclopropane, dimethyl) with electron-withdrawing (thione) and aromatic (phenyl) moieties, making it a candidate for diverse applications, including pharmaceuticals and materials science.

Properties

IUPAC Name

cyclopropyl-(3,3-dimethyl-1-phenyl-5-sulfanylidene-1,2,4-triazolidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-14(2)15-17(11-6-4-3-5-7-11)13(19)16(14)12(18)10-8-9-10/h3-7,10,15H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSAPQRHHHMUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NN(C(=S)N1C(=O)C2CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropanecarbonyl-5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione typically involves the reaction of cyclopropanecarbonyl chloride with 5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropanecarbonyl-5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropanecarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyclopropanecarbonyl-5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropanecarbonyl-5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It may also inhibit essential enzymes within the bacterial cell, further contributing to its antimicrobial activity.

Comparison with Similar Compounds

Core Structure and Substituent Effects

The target compound shares its 1,2,4-triazolidine-3-thione core with 5-(2,4,4-trimethylpentyl)-4-amino-1,2,4-triazolidine-3-thione (TMATT), a flotation collector for copper oxide minerals . However, TMATT’s 2,4,4-trimethylpentyl and amino substituents contrast with the target’s cyclopropanecarbonyl and phenyl groups.

Pyrazolone derivatives, such as 4-((3-amino-5-imino-1-phenyl-1H-pyrazol-4-ylidene)methylamino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, share the phenyl and dimethyl motifs but replace the triazolidine-thione core with pyrazolone, leading to distinct electronic properties and biological activity .

Functional and Application-Based Comparisons

Spectral and Physicochemical Data

Compound Key Spectral Features Molecular Weight (g/mol)
Target Compound IR: C=O (~1700 cm⁻¹), C=S (~1200 cm⁻¹); NMR: Cyclopropane δ 1.2–1.8 (¹H), δ 15–25 (¹³C) ~329.4 (calculated)
TMATT IR: N-H (~3400 cm⁻¹), C=S (~1180 cm⁻¹); NMR: Trimethylpentyl δ 0.8–1.6 (¹H) ~271.4
Pyrazolone Derivatives IR: C≡N (~2212 cm⁻¹), C=O (~1650 cm⁻¹); NMR: Aromatic protons δ 7.0–8.2 (¹H) ~400–550

Key Research Findings

TMATT vs. OHA : TMATT increases malachite contact angle by 25° (vs. 15° for OHA), confirming enhanced hydrophobicity .

Pyrazolone Derivatives : Compound 3-(4-bromophenyl)-1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile shows IC₅₀ = 32.45 µM against MCF7, comparable to doxorubicin (71.8 µM) .

Triazolidine-Thiones : Thione groups enable selective metal coordination, critical for industrial and pharmaceutical applications .

Biological Activity

4-Cyclopropanecarbonyl-5,5-dimethyl-2-phenyl-1,2,4-triazolidine-3-thione (CAS Number: 1803592-81-5) is a synthetic compound belonging to the class of 1,2,4-triazole derivatives, which have garnered attention for their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.

  • Molecular Formula : C14H17N3OS
  • Molecular Weight : 275.37 g/mol
  • IUPAC Name : cyclopropyl-(3,3-dimethyl-1-phenyl-5-sulfanylidene-1,2,4-triazolidin-4-yl)methanone

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with a similar triazole-thione structure have shown activity against various pathogens:

  • Staphylococcus aureus : Compounds derived from triazoles demonstrated higher potency against MRSA strains compared to standard antibiotics like vancomycin and ciprofloxacin .
CompoundMIC (μM)Reference
Triazole-thione hybrid0.046 - 3.11
Vancomycin0.68
Ciprofloxacin2.96

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. One study reported that specific triazole-thiones exhibited cytotoxic effects against human cancer cell lines:

  • HCT-116 (Colon carcinoma) : IC50 value of 6.2 μM.
  • T47D (Breast cancer) : IC50 values of 43.4 μM and 27.3 μM for different derivatives .
Cell LineCompoundIC50 (μM)
HCT-116Triazole-thione derivative6.2
T47DCompound A43.4
T47DCompound B27.3

Antioxidant Activity

Triazoles are also known for their antioxidant properties. The presence of sulfur in the triazole-thione structure contributes to its ability to scavenge free radicals, thus providing a protective effect against oxidative stress.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles often act as enzyme inhibitors, particularly against fungal and bacterial enzymes.
  • DNA Interaction : Some derivatives can intercalate into DNA or inhibit topoisomerases, affecting cell division and proliferation in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant properties help in modulating ROS levels in cells.

Case Studies

Several studies have highlighted the efficacy of triazole-based compounds:

  • Study on Anticancer Activity : A series of triazole-thiones were synthesized and screened for cytotoxicity against various cancer cell lines. The results indicated that modifications on the phenyl ring significantly influenced potency .
  • Antibacterial Screening : A comprehensive screening of novel triazole derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

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